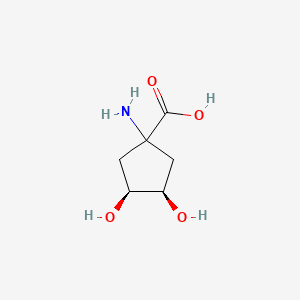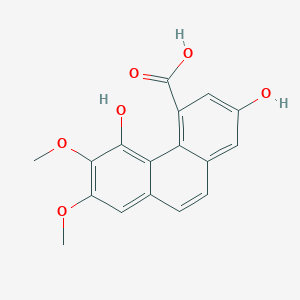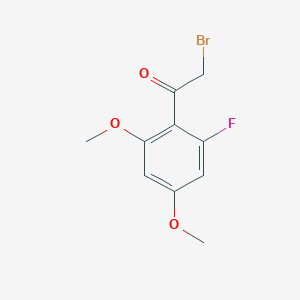
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H10BrFO3. It is characterized by the presence of a bromine atom, a fluorine atom, and two methoxy groups attached to a phenyl ring, along with an ethanone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one typically involves the bromination of 1-(2-fluoro-4,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethanol.
Oxidation: Formation of 2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the methoxy groups, contribute to its reactivity and binding affinity to various enzymes and receptors. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
- 2-Chloro-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone
- 2-Bromo-1-(2-fluoro-4-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethan-1-one is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.
Properties
CAS No. |
477594-25-5 |
|---|---|
Molecular Formula |
C10H10BrFO3 |
Molecular Weight |
277.09 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoro-4,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10BrFO3/c1-14-6-3-7(12)10(8(13)5-11)9(4-6)15-2/h3-4H,5H2,1-2H3 |
InChI Key |
NTDYQVNFRMLRQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(=O)CBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


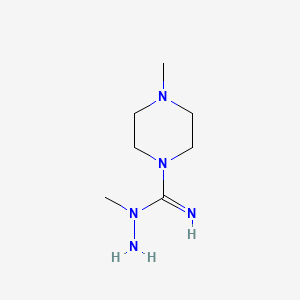
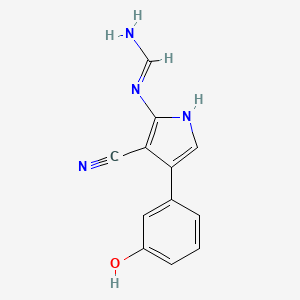
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)
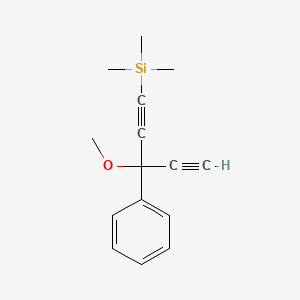
![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
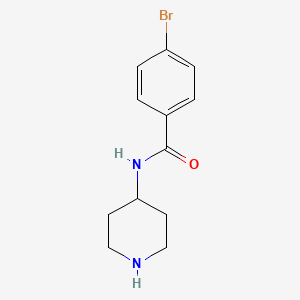
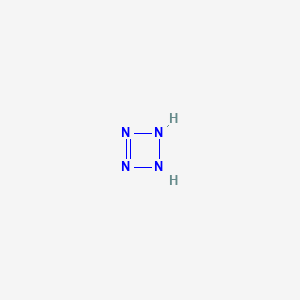
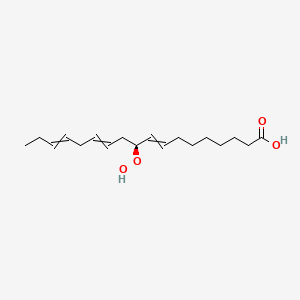
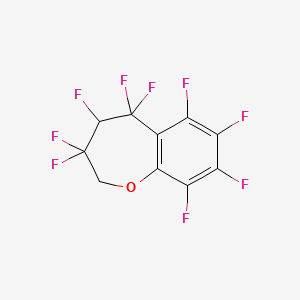
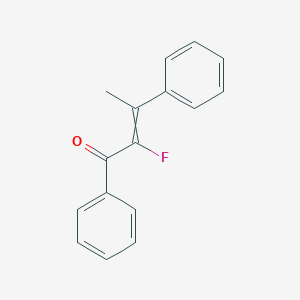
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
